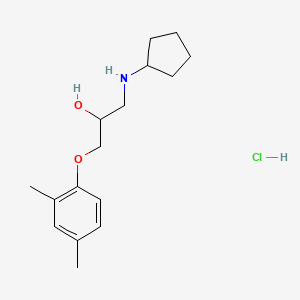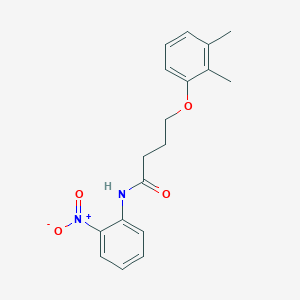
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CDP) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP is a beta-adrenergic receptor antagonist, which means it can block the effects of the hormone adrenaline on the body.
Mécanisme D'action
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline on the body. Adrenaline is a hormone that is released in response to stress and can increase heart rate, blood pressure, and respiratory rate. By blocking the effects of adrenaline, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride can reduce the workload on the heart and decrease blood pressure.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cancer cell proliferation and increase the expression of genes involved in cell death. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to improve heart function by decreasing heart rate and increasing the strength of heart contractions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other receptors in the body. However, one limitation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Orientations Futures
There are several potential future directions for research on 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the development of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride analogs with improved efficacy and safety profiles. Another area of interest is the investigation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the molecular mechanisms underlying 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's anti-cancer effects.
Applications De Recherche Scientifique
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of heart failure, hypertension, and arrhythmias. Additionally, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-16(13(2)9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMBZTUOUFHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-furylmethyl)acetamide](/img/structure/B4175875.png)
![methyl 1-cyclopentyl-4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175879.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone](/img/structure/B4175883.png)
![N-(4-chlorophenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4175889.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4175894.png)
![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4175912.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4175923.png)
![N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4175931.png)
![1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone](/img/structure/B4175936.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4175952.png)
![7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4175956.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175966.png)
